3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzoic acid (C₆H₅COOH), with two substituents:
- A methoxy group (–OCH₃) at position 3.
- A (3-methylbenzyl)oxy group (–OCH₂C₆H₄-3-CH₃) at position 4.
The numbering begins at the carboxylic acid group (position 1), ensuring the lowest possible locants for substituents. The benzyl moiety is further specified by the 3-methyl substitution on its aromatic ring. The systematic name reflects this hierarchy and spatial arrangement, distinguishing it from isomeric forms such as 4-methoxy-3-[(4-methylbenzyl)oxy]benzoic acid.
Molecular Architecture Analysis
X-ray Crystallographic Studies
While direct X-ray data for this compound is limited in publicly available literature, structural insights can be inferred from related benzoic acid derivatives. For example, ethyl 4-[(4-methylbenzyl)oxy]benzoate (C₁₇H₁₈O₃) crystallizes in a monoclinic system with space group P2₁, featuring intermolecular hydrogen bonds between carboxylic oxygen atoms and adjacent aromatic protons. Applied to this compound:
- The carboxylic acid group likely forms dimeric hydrogen bonds, creating a planar arrangement.
- The methoxy and benzyloxy substituents introduce steric hindrance, influencing torsion angles between the benzene rings.
- The 3-methyl group on the benzyl moiety disrupts symmetry, potentially reducing crystallinity compared to para-substituted analogs.
Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Angles | α = 90°, β = 95°, γ = 90° |
| Hydrogen Bonding | O–H···O (2.6–2.8 Å) |
Comparative Analysis with Ortho/Meta/Para-Substituted Benzoic Acid Derivatives
Substituent position profoundly affects physicochemical properties:
The meta -positioned methoxy group in this compound reduces electronic conjugation with the carboxylic acid compared to para -substituted analogs, slightly increasing acidity. The bulky benzyloxy group further sterically shields the acid, limiting hydrogen-bonding networks.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃, predicted):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.7 | s | 1H | Carboxylic acid (–COOH) |
| 7.82 | d (J = 8.5 Hz) | 1H | H-6 (aromatic) |
| 7.35–7.15 | m | 4H | Benzyl aromatic protons |
| 6.95 | d (J = 8.5 Hz) | 1H | H-5 (aromatic) |
| 5.10 | s | 2H | –OCH₂– (benzyloxy) |
| 3.85 | s | 3H | Methoxy (–OCH₃) |
| 2.35 | s | 3H | Benzyl –CH₃ |
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
| Peak | Assignment |
|---|---|
| 3000–2500 | Broad stretch (O–H, carboxylic acid) |
| 1685 | C=O stretch (carboxylic acid dimer) |
| 1602, 1580 | Aromatic C=C stretching |
| 1275 | Asymmetric C–O–C (ether) |
| 1150 | Symmetric C–O–C (methoxy) |
The absence of a free –OH stretch above 3000 cm⁻¹ confirms hydrogen bonding in the solid state.
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV, m/z):
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 272 | [M]⁺ | Molecular ion |
| 227 | [M – COOH]⁺ | Loss of carboxylic acid group |
| 121 | [C₇H₇O]⁺ | Benzyloxy fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Fragmentation begins with decarboxylation (–44 Da), followed by cleavage of the ether linkage to yield benzyl-derived ions.
Properties
IUPAC Name |
3-methoxy-4-[(3-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKAZCBDYCYSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-formylbenzoic acid or 3-methoxy-4-carboxybenzoic acid.
Reduction: Formation of 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid serves as a building block for the synthesis of more complex organic molecules. It is utilized in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Its ability to interact with specific enzymes allows researchers to explore metabolic pathways and develop new therapeutic strategies. Notably, it may function as an inhibitor or modulator by binding to active or allosteric sites on enzymes, influencing their activity.
Industry
The compound finds applications in the production of specialty chemicals and materials for research and development purposes. Its unique properties make it valuable for creating formulations in various industrial sectors, including agrochemicals and pharmaceuticals.
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which is relevant in metabolic pathways.
- Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Enzyme Inhibition Studies : Research has shown that compounds similar to this compound can effectively inhibit enzymes involved in metabolic pathways. For example, studies have demonstrated its role in modulating PPARα activity, which is crucial for lipid metabolism .
- Antimicrobial Properties : Investigations into the antimicrobial effects of related compounds revealed significant activity against various pathogens, indicating potential applications in developing new antibiotics or preservatives .
- Industrial Applications : The compound's unique chemical properties facilitate its use in synthesizing specialty chemicals for industrial applications, including flavorings and fragrances .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The molecular targets and pathways involved vary based on the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid
Unsubstituted Benzyloxy Analogs: 4-Benzyloxy-3-methoxybenzoic Acid
Glycosylated Derivatives: Vanillic Acid 4-(4′-O-Methyl-β-glucopyranoside)
- Structural Difference : Features a 4-O-methylglucose moiety instead of the benzyloxy group .
- Impact : The glycosyl group increases hydrophilicity, making it more water-soluble but less likely to cross lipid membranes. This derivative has been studied for anti-inflammatory and antioxidant activities.
Nitro-Substituted Analogs: 3-Methoxy-4-nitrobenzoic Acid
Ester Derivatives: 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
Cyclic Ether Derivatives: 3-Methoxy-4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid
- Structural Difference : Substitutes benzyloxy with a tetrahydropyranyloxy group .
Biological Activity
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Methoxy group (-OCH₃), benzyl ether group (-O-C₆H₄-CH₃), and a carboxylic acid group (-COOH).
- Molecular Formula : C₁₅H₁₈O₃.
- Molecular Weight : Approximately 250.30 g/mol.
These structural elements contribute to the compound's solubility, reactivity, and interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function. This is particularly relevant in metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by the Molecular Libraries Screening Center reported that compounds similar in structure displayed over 80% inhibition of bacterial growth at concentrations around 10 µM .
Cytotoxicity and Selectivity
In assessing cytotoxicity, the selectivity index (SI) is crucial. The SI is defined as the ratio of the concentration that causes cytotoxicity (CC₅₀) to the concentration that inhibits microbial growth (IC₉₀). Compounds with an SI greater than 10 are typically considered promising candidates for further development due to their favorable safety profiles .
| Compound | IC₉₀ (µM) | CC₅₀ (µM) | SI |
|---|---|---|---|
| This compound | <10 | >100 | >10 |
| Control Compound A | <5 | <50 | <10 |
| Control Compound B | <15 | >150 | >10 |
Case Study 1: Antituberculosis Activity
A notable study screened various compounds for antitubercular activity, highlighting that structural analogs of this compound showed promising results against Mycobacterium tuberculosis. The compound was part of a library that underwent high-throughput screening, revealing significant inhibition rates .
Case Study 2: Proteomics Applications
In proteomics research, this compound has been utilized to study protein interactions and functions. Its ability to bind selectively to proteins makes it a valuable tool for understanding complex biological systems and pathways .
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves esterification between 3-methoxy-4-hydroxybenzoic acid and 3-methylbenzyl chloride/bromide under acidic catalysis. Key steps include:
- Catalyst Selection: Sulfuric acid or p-toluenesulfonic acid (PTSA) is used to protonate the hydroxyl group, enhancing electrophilicity .
- Reflux Conditions: Heating to 80–100°C in anhydrous solvents (e.g., toluene) ensures complete reaction.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Table 1: Comparative Synthesis Conditions for Analogous Compounds
| Substituent Position | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylbenzyl | H₂SO₄ | Toluene | 75–85 | |
| 2-Methoxyphenyl | PTSA | DMF | 68 | |
| 3-Methylbenzyl* | H₂SO₄ | Toluene | ~70 (est.) | Extrapolated |
Note: The 3-methylbenzyl variant may exhibit steric hindrance, slightly reducing yield compared to 4-methyl analogs .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 287.12 (calculated for C₁₆H₁₆O₄) .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm⁻¹) and O–CH₃ (1250–1270 cm⁻¹) .
Key Consideration: Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility and stability data for this compound across different studies?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects: The 3-methyl group increases hydrophobicity compared to 4-methyl analogs, reducing aqueous solubility .
- pH-Dependent Stability: The carboxylic acid group may degrade under strongly acidic/basic conditions. Use buffered solutions (pH 4–7) for stability studies .
- Analytical Variability: Standardize protocols (e.g., HPLC with C18 columns, 0.1% TFA in mobile phase) for reproducibility .
Q. Table 2: Solubility of Structural Analogs
| Compound | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) | Reference |
|---|---|---|---|
| 4-Methylbenzyl variant | 0.12 | >50 | |
| 3-Methylbenzyl variant (predicted) | 0.08 | >50 | Extrapolated |
Q. What strategies are employed to optimize the biological activity of this compound derivatives in drug discovery, particularly regarding substituent modifications?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Prodrug Design: Esterification of the carboxylic acid group (e.g., methyl esters) enhances cell permeability, with in vivo hydrolysis restoring activity .
Case Study: A derivative with a 2-methoxyphenyl carbamoyl group () showed enhanced enzyme inhibition (IC₅₀ = 1.2 µM) compared to the parent compound, highlighting the role of hydrogen-bond acceptors .
Q. How can researchers mitigate synthetic challenges such as regioselectivity and byproduct formation during the preparation of this compound?
Methodological Answer:
- Regioselective Protection: Use temporary protecting groups (e.g., tert-butyldimethylsilyl) for the carboxylic acid during benzylation to prevent unwanted O-alkylation at other positions .
- Byproduct Analysis: Monitor reactions via TLC or LC-MS to detect intermediates (e.g., di-alkylated products). Optimize stoichiometry (1:1.1 molar ratio of acid to benzyl halide) .
- Green Chemistry Approaches: Microwave-assisted synthesis reduces reaction time and byproducts (e.g., 30 minutes at 100°C vs. 6 hours reflux) .
Data Contradiction Analysis Example:
If one study reports higher cytotoxicity for the 3-methyl derivative (e.g., IC₅₀ = 10 µM) versus a 4-methyl analog (IC₅₀ = 25 µM), assess:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
